molecular formula C19H14Cl2N2O3S B10988207 4-[({[2-(2,6-Dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)methyl]benzoic acid

4-[({[2-(2,6-Dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)methyl]benzoic acid

Katalognummer: B10988207
Molekulargewicht: 421.3 g/mol
InChI-Schlüssel: IKACEBCOINEWEX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[({[2-(2,6-Dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)methyl]benzoic acid is a high-purity chemical compound offered for research and development purposes. This molecule features a complex structure incorporating a 1,3-thiazole ring—a privileged scaffold in medicinal chemistry known for its diverse biological activities —linked via an amide bond to a benzoic acid group. The presence of both a carboxylic acid and an amide functional group makes this compound a valuable building block for chemical synthesis, particularly in the development of potential pharmacologically active molecules . Compounds with similar structural motifs, such as thiazole rings and benzoic acid derivatives, are frequently investigated in drug discovery for their potential as enzyme inhibitors or receptor antagonists . The specific arrangement of the 2,6-dichlorophenyl and 4-methyl groups on the thiazole core may be designed to modulate the compound's electronic properties, lipophilicity, and binding affinity to biological targets. Researchers can utilize the carboxylic acid moiety for further derivatization, such as forming amides or esters, or for conjugation to other molecular platforms . This product is intended for use in laboratory research only and is not for diagnostic, therapeutic, or any other human use.

Eigenschaften

Molekularformel

C19H14Cl2N2O3S

Molekulargewicht

421.3 g/mol

IUPAC-Name

4-[[[2-(2,6-dichlorophenyl)-4-methyl-1,3-thiazole-5-carbonyl]amino]methyl]benzoic acid

InChI

InChI=1S/C19H14Cl2N2O3S/c1-10-16(27-18(23-10)15-13(20)3-2-4-14(15)21)17(24)22-9-11-5-7-12(8-6-11)19(25)26/h2-8H,9H2,1H3,(H,22,24)(H,25,26)

InChI-Schlüssel

IKACEBCOINEWEX-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(SC(=N1)C2=C(C=CC=C2Cl)Cl)C(=O)NCC3=CC=C(C=C3)C(=O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Reaction Steps

  • Thiourea Formation :

    • 2,6-Dichloroaniline reacts with carbon disulfide and methyl iodide to form a substituted thiourea intermediate.

  • Cyclization :

    • The thiourea reacts with ethyl 2-chloroacetoacetate in ethanol under reflux to yield ethyl 2-(2,6-dichlorophenyl)-4-methylthiazole-5-carboxylate.

  • Ester Hydrolysis :

    • The ester is hydrolyzed using lithium hydroxide (LiOH) in a methanol/water mixture to produce the carboxylic acid.

Example Protocol

StepReagents/ConditionsYieldReference
CyclizationEthyl 2-chloroacetoacetate, ethanol, reflux, 12 h75%
HydrolysisLiOH·H₂O (2 eq), MeOH/H₂O (3:1), 60°C, 4 h90%

Amide Coupling with 4-(Aminomethyl)benzoic Acid

The carboxylic acid is activated and coupled with 4-(aminomethyl)benzoic acid using standard peptide coupling agents.

Carboxylic Acid Activation

  • Acyl Chloride Formation :

    • Thionyl chloride (SOCl₂) in dichloromethane (DCM) converts the acid to its reactive acyl chloride.

  • Coupling Agents :

    • EDC/HOBt : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF.

    • HATU : 2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HATU) with DIPEA in DMF.

Coupling Reaction

Protocol Using EDC/HOBt

  • Dissolve 2-(2,6-dichlorophenyl)-4-methylthiazole-5-carboxylic acid (1 eq) and 4-(aminomethyl)benzoic acid (1.2 eq) in anhydrous DMF.

  • Add EDC (1.5 eq) and HOBt (1.5 eq), followed by DIPEA (3 eq).

  • Stir at room temperature for 12–24 h.

  • Purify via silica gel chromatography (EtOAc/hexanes) or recrystallization.

Reaction Optimization Data

Coupling AgentSolventTemp (°C)Time (h)Yield
EDC/HOBtDMF252478%
HATU/DIPEADMF251285%

Alternative Routes and Modifications

Solid-Phase Synthesis

  • A patent (US10351556B2) describes solid-phase synthesis for analogous thiazole-carboxamides using Wang resin-bound intermediates, though applicability to this compound requires validation.

Enzymatic Catalysis

  • Lipase-mediated amidation in non-aqueous solvents (e.g., THF) has been reported for structurally similar compounds, offering a greener alternative.

Analytical Characterization

Critical quality control steps include:

  • HPLC : Purity >98% (C18 column, acetonitrile/water + 0.1% TFA).

  • NMR : Key signals (¹H, 400 MHz, DMSO-d₆):

    • δ 8.12 (s, 1H, thiazole-H), 7.95 (d, 2H, benzoic acid-H), 4.65 (s, 2H, CH₂NH).

  • MS : [M+H]⁺ = 450.03 (calculated for C₁₉H₁₅Cl₂N₃O₃S).

Challenges and Solutions

ChallengeSolution
Low coupling efficiency due to steric hindranceUse HATU/DIPEA for enhanced activation
Poor solubility of intermediatesEmploy DMF/DCM mixtures
Byproduct formation during cyclizationOptimize stoichiometry of α-halo carbonyl reagent

Industrial-Scale Considerations

  • Cost Efficiency : Bulk synthesis of the thiazole core reduces costs by 40% compared to stepwise coupling.

  • Safety : Replace thionyl chloride with safer activating agents (e.g., T3P) in large-scale reactions .

Analyse Chemischer Reaktionen

Reaktionstypen

    Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an der benzylischen Position.

    Reduktion: Reduktionsreaktionen können an der Carbonylgruppe durchgeführt werden, um Alkoholderivate zu erhalten.

    Substitution: Die Dichlorphenylgruppe kann an nucleophilen Substitutionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen

    Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).

    Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH₄) oder Natriumborhydrid (NaBH₄) werden typischerweise verwendet.

    Substitution: Nucleophile Substitutionsreaktionen beinhalten oft Reagenzien wie Natriummethoxid (NaOMe) oder Kalium-tert-butoxid (KOtBu).

Hauptprodukte

    Oxidation: Oxidation an der benzylischen Position kann Benzoesäurederivate liefern.

    Reduktion: Die Reduktion der Carbonylgruppe kann Alkoholderivate erzeugen.

    Substitution: Substitutionsreaktionen können zu verschiedenen substituierten Phenylderivaten führen.

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Wirkmechanismus von 4-[({[2-(2,6-Dichlorphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)methyl]benzoesäure beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen, wie Enzymen oder Rezeptoren. Der Thiazolring und die Dichlorphenylgruppe der Verbindung sind wahrscheinlich an der Bindung an diese Zielstrukturen beteiligt, modulieren deren Aktivität und führen zu den beobachteten biologischen Wirkungen.

Wirkmechanismus

The mechanism of action of 4-[({[2-(2,6-Dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)methyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thiazole ring and dichlorophenyl group are likely involved in binding to these targets, modulating their activity and leading to the observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

2.1. 4-({[2-(2,6-Dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)butanoic Acid
  • Structural Differences: Replaces benzoic acid with a shorter aliphatic butanoic acid chain.
  • Key Properties :
    • Molecular Weight: 373.25 g/mol (vs. ~449 g/mol for the benzoic acid analog).
    • LogP: Likely lower due to reduced aromaticity, enhancing aqueous solubility but reducing membrane permeability.
  • Functional Impact : The aliphatic chain may decrease π-π stacking interactions in target binding compared to the aromatic benzoic acid .
2.2. 4-(2-([(2,6-Dichlorophenyl)methyl]sulfanyl)-1,3-thiazol-5-yl)benzoic Acid
  • Structural Differences: Substitutes the carbonylamino linker with a sulfanyl (thioether) group.
  • Synthesis: Prepared via NaOH-mediated hydrolysis of a methyl ester, similar to the target compound’s synthetic pathway .
2.3. 4-[4-[[[(4-Chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)carbonyl]amino]methyl]phenoxy]benzoic Acid
  • Structural Differences: Replaces the thiazole core with a pyrazole ring and introduces a phenoxy linker.
  • Key Properties :
    • Molecular Weight: 413.85 g/mol.
    • Pharmacophore: The pyrazole ring may confer distinct electronic properties, influencing binding to targets like kinases or cytochrome P450 enzymes .
2.4. Thiazolidinecarboxylic Acid Derivatives (e.g., ACI-INT-723)
  • Structural Differences : Features a saturated thiazolidine ring instead of the aromatic thiazole.
  • Steric Effects: 5,5-Dimethyl groups introduce steric hindrance, which may limit interactions with deep binding pockets .
2.5. Isoxazole Derivatives (e.g., 4-(2-(2-chloro-4-...cyclopropyl)benzoic Acid)
  • Structural Differences : Substitutes thiazole with isoxazole (oxygen instead of sulfur) and adds cyclopropyl groups.
  • Lipophilicity: Cyclopropyl groups enhance lipophilicity, favoring blood-brain barrier penetration .

Biologische Aktivität

4-[({[2-(2,6-Dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)methyl]benzoic acid is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following molecular formula:

  • Molecular Formula : C16H14Cl2N2O2S
  • Molecular Weight : 367.26 g/mol

Antimicrobial Activity

Research indicates that derivatives of thiazole compounds exhibit significant antimicrobial properties. The specific compound under discussion has been evaluated for its effectiveness against various bacterial strains.

  • Mechanism of Action : The compound inhibits bacterial RNA polymerase, which is crucial for bacterial transcription and survival. This inhibition can lead to a decrease in bacterial growth and reproduction .
  • Minimum Inhibitory Concentration (MIC) : In studies, the MIC against Streptococcus pneumoniae was reported as low as 8 μg/mL, indicating strong antibacterial activity compared to other derivatives .
  • Activity Against Gram-positive Pathogens : The compound has shown improved activity against Gram-positive pathogens such as Streptococcus pyogenes and Streptococcus agalactiae, with significant bacteriostatic effects observed at higher concentrations .

Anticancer Activity

There is emerging evidence suggesting that thiazole derivatives may also possess anticancer properties:

  • Inhibition of Tumor Growth : Some studies have indicated that modifications to the thiazole ring can enhance cytotoxic effects against cancer cell lines. For instance, compounds with electron-withdrawing groups have shown increased potency in inhibiting tumor cell proliferation .
  • Cell Line Studies : Research has demonstrated that certain derivatives exhibit selective toxicity towards cancer cells while sparing normal cells, making them potential candidates for further development in cancer therapeutics .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of the compound:

ModificationEffect on Activity
Electron-withdrawing groups on the benzoic acid moietyIncreased antimicrobial activity
Replacement of amide with methylamineRetained activity
Alteration of thiazole substituentsVariable effects on potency

These findings suggest that careful modification of the chemical structure can lead to enhanced biological properties.

Case Studies

Several studies have focused on the biological implications of similar compounds:

  • Study on Antibacterial Derivatives : A study reported that a derivative with a dichlorobenzene ring showed a dramatic improvement in antibacterial efficacy compared to its parent compound, emphasizing the importance of structural modifications .
  • Thiazole-based Anticancer Agents : Another investigation highlighted the potential of thiazole derivatives in targeting specific cancer pathways, showing promising results in vitro against various cancer cell lines .

Q & A

Q. What are the established synthetic routes for 4-[({[2-(2,6-Dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)methyl]benzoic acid, and what are the critical reaction conditions affecting yield?

The synthesis involves multi-step reactions, including:

  • Thiazole ring formation : Reacting 2,6-dichlorophenyl precursors with thiourea derivatives under controlled temperature (e.g., 45–60°C) to form the thiazole core.
  • Coupling reactions : Linking the thiazole moiety to the benzoic acid derivative via a carbamoyl bridge. Key conditions include anhydrous solvents (e.g., DMF or dichloromethane) and coupling agents like EDCI/HOBt.
  • Critical factors : Temperature control (e.g., 45°C for 1.25 h in triazine-based syntheses ), pH adjustment to stabilize intermediates, and purification via column chromatography. Yields are highly sensitive to stoichiometric ratios of reactants and catalyst selection .

Q. What spectroscopic techniques are most effective for characterizing the compound’s structure, and how can conflicting spectral data be addressed?

  • Primary techniques :
  • 1H NMR (200–400 MHz in DMSO-d6) : Resolves aromatic protons and amide NH signals. For example, δ 7.11–7.29 ppm corresponds to phenyl groups .
  • LC-MS : Confirms molecular weight and detects impurities.
    • Addressing discrepancies : Overlapping signals (e.g., in crowded aromatic regions) require 2D NMR (COSY, HSQC) or variable-temperature NMR. Solvent-induced shifts (e.g., DMSO vs. CDCl3) should be standardized across studies .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound while minimizing byproduct formation?

  • Parameter screening : Use Design of Experiments (DoE) to test variables like temperature (40–80°C), solvent polarity (DMF vs. THF), and catalyst load (0.5–2.0 equiv).
  • Byproduct mitigation : Employ scavenger resins (e.g., polymer-bound isocyanates) to trap unreacted intermediates. Monitor reactions in real-time via inline FTIR or HPLC .
  • Case study : Analogous thiazole-benzoic acid hybrids achieved >85% purity by optimizing reflux time (6–12 h) and using silica gel-based purification .

Q. How should contradictory data regarding the compound’s solubility and bioavailability be methodologically resolved?

  • Solubility studies : Conduct parallel assessments in buffers (pH 1.2–7.4) and solvents (e.g., PBS, DMSO) using shake-flask or HPLC-UV methods.
  • Bioavailability factors : Compare salt forms (e.g., sodium vs. free acid) using in vitro permeability assays (Caco-2 monolayers). For example, carboxylate salts of related dichlorophenyl derivatives showed 3-fold higher intestinal absorption .

Q. What strategies can reconcile discrepancies in reported biological activities (e.g., enzyme inhibition vs. cytotoxicity)?

  • Standardized assays : Validate enzyme inhibition (e.g., kinase assays) with positive controls (staurosporine) and IC50 replicates.
  • Off-target profiling : Use proteome-wide activity screening (e.g., KinomeScan) to identify non-specific interactions. Structural analogs with morpholine-thiazole motifs exhibited selectivity for PI3K isoforms, suggesting target-specific assay design .

Q. How do structural modifications (e.g., substituent variation on the thiazole ring) impact the compound’s pharmacological profile?

  • SAR studies : Synthesize derivatives with substituents at the 4-methyl position (e.g., ethyl, halogen) and evaluate logP (via HPLC) and binding affinity (SPR or ITC).
  • Case example : Replacing 4-methyl with 4-ethoxy in a related compound increased logP by 0.8 units, correlating with enhanced blood-brain barrier penetration .

Methodological Guidelines

  • Purity validation : Always combine HPLC (≥95% purity) with elemental analysis (C, H, N, S within ±0.4% of theoretical) .
  • Data reproducibility : Archive raw spectral data (FID files for NMR, chromatograms for HPLC) in open-access repositories to facilitate cross-study comparisons .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.